molecular formula C6H4ClF3N2 B1590942 2-Chloro-6-(trifluoromethyl)pyridin-4-amine CAS No. 34486-22-1

2-Chloro-6-(trifluoromethyl)pyridin-4-amine

Cat. No. B1590942
CAS RN: 34486-22-1
M. Wt: 196.56 g/mol
InChI Key: MXOHYUGYDQGRGI-UHFFFAOYSA-N
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Description

“2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is a chemical compound with the CAS Number: 34486-22-1. It has a molecular weight of 196.56 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI Code for “2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is 1S/C6H4ClF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 196.56 .

Scientific Research Applications

  • Agrochemical Industry

    • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include “2-Chloro-6-(trifluoromethyl)pyridin-4-amine”, are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
    • Results or Outcomes : Since the introduction of Fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Pharmaceutical and Veterinary Industries

    • Summary of Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
    • Results or Outcomes : Many candidates containing the TFMP moiety are currently undergoing clinical trials .
  • Synthesis of Other Chemical Compounds

    • Summary of Application : “2-Chloro-6-(trifluoromethyl)pyridin-4-amine” can be used in the synthesis of other chemical compounds . For example, it can be used to synthesize 4,4′-bis (trifluoromethyl)-2,2′-bipyridine and 1,3-bis (4- (trifluoromethyl)pyridin-2-yl)benzene .
    • Results or Outcomes : The outcomes of these syntheses would be the production of the aforementioned chemical compounds .
  • Potential Treatment of Hepatitis C

    • Summary of Application : 2-Amino-3-chloro-5-trifluoromethylpyridine, a compound related to “2-Chloro-6-(trifluoromethyl)pyridin-4-amine”, has been used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules. These molecules are being investigated as potential inhibitors of NS5B, a protein that is crucial for the replication of the Hepatitis C virus .
    • Results or Outcomes : The outcomes of these syntheses would be the production of the aforementioned hybrid molecules, which could potentially inhibit the replication of the Hepatitis C virus .
  • Synthesis of Fluazinam

    • Summary of Application : The trifluoromethyl-substituted pyridine derivative, which includes “2-Chloro-6-(trifluoromethyl)pyridin-4-amine”, is utilized in the synthesis of fluazinam . It was found that this derivative showed higher fungicidal activity than chlorine and other derivatives .
    • Results or Outcomes : The outcome of this synthesis would be the production of fluazinam, a fungicide .
  • Potential Treatment of Migraines

    • Summary of Application : Trifluoromethylpyridine derivatives have been used in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists . CGRP is a neurotransmitter produced by peripheral sensory trigeminal nerves, which are pain-sensitive and innervate the meningeal blood vessels and dura . CGRP receptor antagonists are being investigated for their potential use in the treatment of migraines .
    • Results or Outcomes : The outcomes of these syntheses would be the production of CGRP receptor antagonists, which could potentially be used in the treatment of migraines .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

Future Directions

Trifluoromethylpyridines, such as “2-Chloro-6-(trifluoromethyl)pyridin-4-amine”, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOHYUGYDQGRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558392
Record name 2-Chloro-6-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)pyridin-4-amine

CAS RN

34486-22-1
Record name 2-Chloro-6-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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